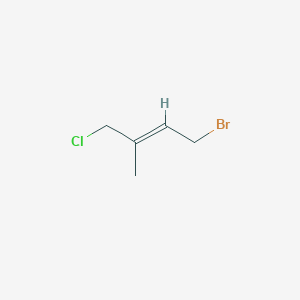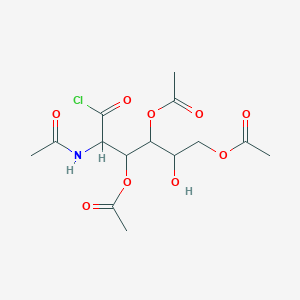
17-Methyl-estra-3,5-diene-3,17-diol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of steroid compounds, including those structurally related to "17-Methyl-estra-3,5-diene-3,17-diol diacetate," involves complex chemical reactions. For instance, a three-step synthesis from δ-lactone to estra-4,9-diene-3,17-dione offers insights into the methodologies potentially applicable for the synthesis of closely related compounds (Xiao-Yan Ma et al., 2019). Another synthesis pathway utilizes androsta-1,4-diene-3,17-dione, showcasing the flexibility and variety in synthetic routes (I. Nitta et al., 1985).
Molecular Structure Analysis
The molecular structure of steroids, such as "17-Methyl-estra-3,5-diene-3,17-diol diacetate," is critical for understanding their chemical behavior and interaction. Studies on similar compounds reveal the importance of molecular conformation and the presence of specific functional groups in determining the molecule's properties and reactivity. For example, the photochemistry of steroid compounds under irradiation can lead to various isomerization reactions, reflecting the complexity of their molecular structures (R. B. Koolstra et al., 1987).
Chemical Reactions and Properties
Steroid compounds undergo a range of chemical reactions, including photochemical isomerizations and microbiological hydroxylations, highlighting their chemical versatility. The specific reactions of "17-Methyl-estra-3,5-diene-3,17-diol diacetate" would depend on its unique molecular structure, but general reactions observed in steroids include hydroxylation and the formation of various derivatives through enzymatic processes, demonstrating the compounds' reactivity and the potential for functional modifications (H. Brodie et al., 1971).
Applications De Recherche Scientifique
Synthesis and Radiosynthesis Applications
- A study describes the synthesis and radiosynthesis of estrones, including compounds similar to "17-Methyl-estra-3,5-diene-3,17-diol diacetate," highlighting their potential as radiodiagnostic agents for detecting estrogen-positive breast cancer. The research demonstrates how estrones can be modified for medical imaging purposes, emphasizing the compound's utility in cancer diagnostics (Jian Wanga et al., 2003).
Pharmaceutical Intermediate Synthesis
- Another research effort outlines the large-scale synthesis of a molecule developed for osteoporosis treatment, showcasing the application of complex synthetic routes to produce pharmaceuticals. This study underscores the relevance of synthetic intermediates in the development of therapeutic agents, suggesting potential routes that might involve compounds like "17-Methyl-estra-3,5-diene-3,17-diol diacetate" (J. Larkin et al., 2002).
Comparative Metabolism for Doping Control
- Research on the in vitro metabolism of 'designer' steroids, including a comparative analysis across species for doping control, demonstrates the application of "17-Methyl-estra-3,5-diene-3,17-diol diacetate" in understanding steroid metabolism and its implications for anti-doping efforts in sports. Identifying target metabolites for screening abuse emphasizes the compound's role in sports medicine and regulatory compliance (J. Scarth et al., 2010).
Enzyme-Assisted Synthesis and Metabolite Identification
- Enzyme-assisted synthesis studies provide insights into the metabolic pathways of synthetic androgenic anabolic steroids, highlighting the use of "17-Methyl-estra-3,5-diene-3,17-diol diacetate" in generating metabolites for doping analysis. This research sheds light on the biotransformation processes of steroids, contributing to the development of detection methods for doping substances (T. Kuuranne et al., 2002).
Safety And Hazards
The safety and hazards associated with “17-Methyl-estra-3,5-diene-3,17-diol Diacetate” are not detailed in the search results.
Orientations Futures
The future directions for the research and application of “17-Methyl-estra-3,5-diene-3,17-diol Diacetate” are not detailed in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIOYAGBBRDHK-YPKGYTRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Methyl-estra-3,5-diene-3,17-diol diacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

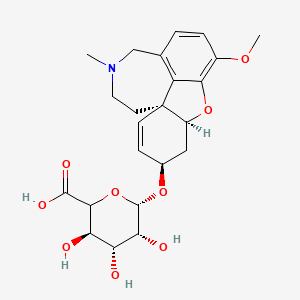
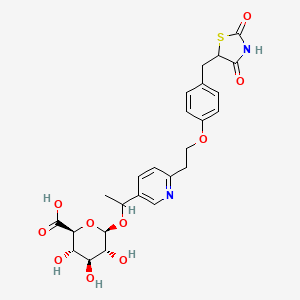

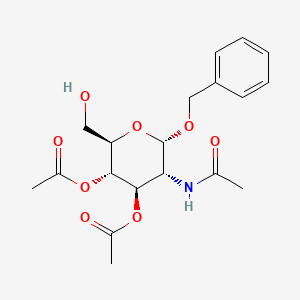
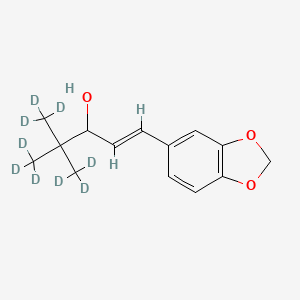
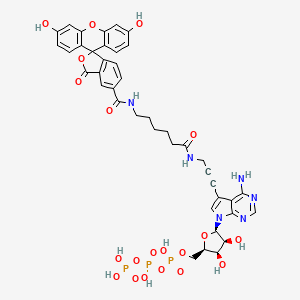
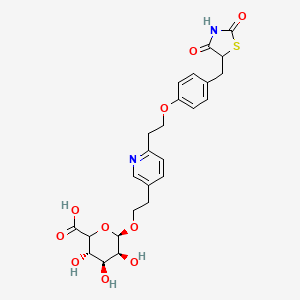
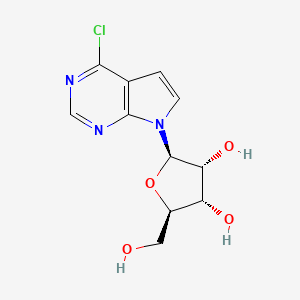
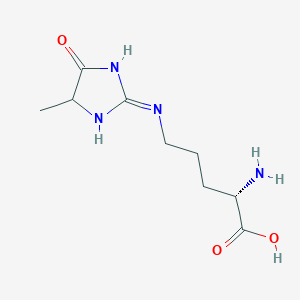
![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
